![molecular formula C13H11F3N2O B1438222 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine CAS No. 1152561-57-3](/img/structure/B1438222.png)
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine
Overview
Description
“1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the trifluoromethoxy group is finding increased utility as a substituent in bioactives2.
Synthesis Analysis
The synthesis of compounds with a trifluoromethoxy group can be complex. For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis32. However, the specific synthesis process for “1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine” is not readily available.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure for “1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving “1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine” are not specified in the retrieved data. However, compounds with a trifluoromethoxy group have been studied for their reactivity2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as boiling point, density, and refractive index. For instance, (Trifluoromethoxy)benzene has a boiling point of 102°C, a density of 1.226 g/mL at 25°C, and a refractive index (n20/D) of 1.406 (lit.)3. However, the specific physical and chemical properties for “1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine” are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds related to 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine, focusing on their structural and spectroscopic properties. For instance, novel diamine monomers and their derivatives, similar in structure, have been synthesized and analyzed for their thermal stability, solubility, and electronic properties (Baijun Liu et al., 2005; Susanta Banerjee et al., 2003). These findings contribute to the understanding of the compound's potential for further application in material science.
Electrochemical Applications
A mild and regioselective protocol for the electrochemical synthesis of derivatives closely related to the queried compound has been developed, showcasing a new methodology that avoids the use of toxic reagents and provides high yields (Mahnaz Sharafi-kolkeshvandi et al., 2016). This approach opens new avenues for the synthesis of complex aromatic diamines with specific functional groups, potentially enhancing their applications in various electrochemical processes.
Corrosion Inhibition
Research into the corrosion inhibiting properties of novel synthesized compounds, structurally similar to 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine, has shown significant potential (Priyanka Singh and M. Quraishi, 2016). These compounds offer effective protection for mild steel in acidic conditions, suggesting potential applications in industries requiring corrosion resistance.
Material Science and Polymer Research
The synthesis of fluorinated polyimides and poly(ether imide)s derived from compounds structurally akin to the queried chemical highlights their high thermal stability, solubility, and mechanical strength (Yu Liu et al., 2008). These materials possess low dielectric constants and excellent film-forming abilities, making them suitable for applications in electronics, aerospace, and other high-performance material applications.
Safety And Hazards
The safety and hazards associated with a compound are crucial for handling and usage. For instance, (Trifluoromethoxy)benzene has hazard statements H225 - H315 - H319 - H335 and precautionary statements P210 - P302 + P352 - P305 + P351 + P3383. However, the specific safety and hazards for “1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine” are not available in the retrieved data.
Future Directions
The future directions for research on “1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions are not available in the retrieved data.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine”. Further research and expert consultation may be necessary for a more comprehensive understanding.
properties
IUPAC Name |
4-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8,18H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBCJNWNHXWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



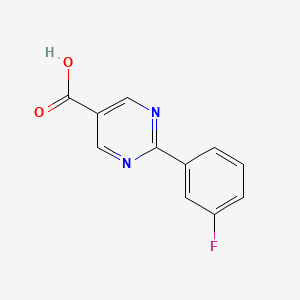
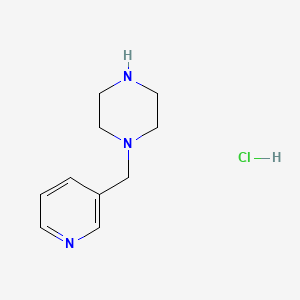
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)
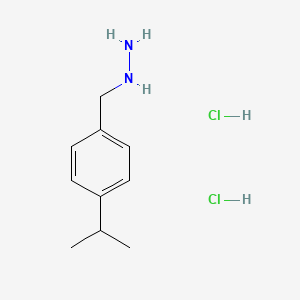
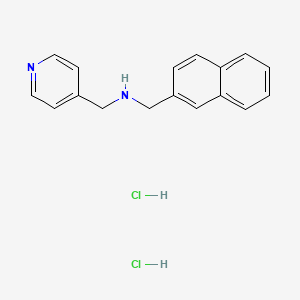
![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)

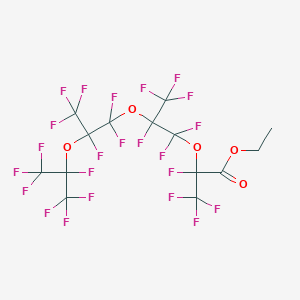
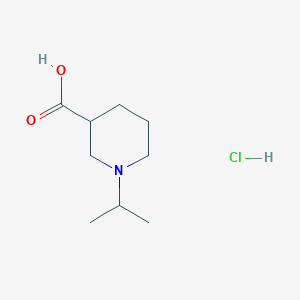
![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
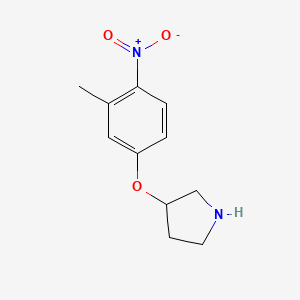
![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)